2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[99MTC]-P829 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a technetium-99m labeled peptide that binds with high affinity to somatostatin receptors, which are expressed on various tumor cells and activated lymphocytes . This compound is utilized for imaging and diagnostic purposes, particularly in the detection of neuroendocrine tumors and thyroid-associated orbitopathy .
Preparation Methods
The preparation of [99MTC]-P829 involves the radiolabeling of a peptide with technetium-99m. The process begins with the synthesis of the peptide, which contains a bioamino-acid-active sequence mimetic of native somatostatin . The peptide is then labeled with technetium-99m, a metastable isomer produced by the decay of molybdenum-99 . The labeling process typically involves the use of a reducing agent, such as stannous chloride, to facilitate the binding of technetium-99m to the peptide . The reaction conditions are carefully controlled to ensure high radiochemical purity and specific activity .
Chemical Reactions Analysis
[99MTC]-P829 undergoes several types of chemical reactions, including coordination chemistry reactions with technetium-99m. The labeling process involves the formation of a technetium-peptide complex through the coordination of technetium with specific functional groups on the peptide . Common reagents used in these reactions include stannous chloride as a reducing agent and various ligands that stabilize the technetium complex . The major product formed from these reactions is the radiolabeled peptide, which retains its biological activity and binding affinity for somatostatin receptors .
Scientific Research Applications
[99MTC]-P829 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the imaging and diagnosis of neuroendocrine tumors, thyroid-associated orbitopathy, and other diseases characterized by the overexpression of somatostatin receptors . The compound’s ability to bind with high affinity to these receptors makes it a valuable tool for non-invasive imaging and monitoring of disease progression . In addition, [99MTC]-P829 is used in research studies to investigate the distribution and kinetics of somatostatin receptors in various tissues .
Mechanism of Action
The mechanism of action of [99MTC]-P829 involves its binding to somatostatin receptors, which are G-protein-coupled receptors expressed on the surface of certain tumor cells and activated lymphocytes . Upon binding to these receptors, the radiolabeled peptide is internalized into the cells, allowing for the visualization of receptor-expressing tissues using gamma cameras or single-photon emission computed tomography (SPECT) imaging . The high energy of technetium-99m and its favorable imaging characteristics contribute to the compound’s effectiveness in diagnostic applications .
Comparison with Similar Compounds
[99MTC]-P829 is often compared with other radiolabeled somatostatin analogs, such as indium-111-pentetreotide . While both compounds are used for imaging somatostatin receptor-expressing tumors, [99MTC]-P829 offers several advantages, including lower radiation dose, better image quality, and faster imaging protocols . Additionally, technetium-99m is more readily available and cost-effective compared to indium-111 . Other similar compounds include technetium-99m-labeled peptides like [99MTC]-P587, which also target somatostatin receptors but may differ in their binding affinities and biodistribution .
Properties
Molecular Formula |
C65H93N16O13S2Tc |
---|---|
Molecular Weight |
1467.6 g/mol |
IUPAC Name |
2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+) |
InChI |
InChI=1S/C65H96N16O12S2.O.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;;/h4-8,15-18,22-25,34,38,44,46-53,55,71H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H13,70,72,73,74,75,76,77,78,79,80,82,83,84,85,86,87,88,89,90,91,92,94);;/q;;+3/p-3 |
InChI Key |
SRRHCKWHUFSECA-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)[N-]C(CCCCN)C(=O)[N-]C(C[S-])C(=O)NC(CCCCN)C(=O)N)N.O=[Tc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.